molecular formula C20H24N2O5S2 B14954307 2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[2-(methylsulfanyl)phenyl]acetamide

2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[2-(methylsulfanyl)phenyl]acetamide

Cat. No.: B14954307
M. Wt: 436.5 g/mol
InChI Key: BZHALDSLZJOHSF-UHFFFAOYSA-N
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Description

2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[2-(methylsulfanyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a morpholine sulfonyl group, a phenoxy group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[2-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methyl-4-(morpholine-4-sulfonyl)phenol with 2-(methylsulfanyl)phenylacetyl chloride under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[2-(methylsulfanyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy ring.

Scientific Research Applications

2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[2-(methylsulfanyl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[2-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The morpholine sulfonyl group may interact with enzymes or receptors, modulating their activity. The phenoxy and methylsulfanyl groups can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-[2-(methylsulfanyl)phenyl]acetamide
  • This compound analogs
  • This compound derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H24N2O5S2

Molecular Weight

436.5 g/mol

IUPAC Name

2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)-N-(2-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C20H24N2O5S2/c1-15-13-16(29(24,25)22-9-11-26-12-10-22)7-8-18(15)27-14-20(23)21-17-5-3-4-6-19(17)28-2/h3-8,13H,9-12,14H2,1-2H3,(H,21,23)

InChI Key

BZHALDSLZJOHSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NC3=CC=CC=C3SC

Origin of Product

United States

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